molecular formula C9H5BrF6O B2420438 1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene CAS No. 2061482-28-6

1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene

Cat. No.: B2420438
CAS No.: 2061482-28-6
M. Wt: 323.032
InChI Key: LSBKOCQVEBDITK-SSDOTTSWSA-N
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Description

. This compound consists of a benzene ring substituted with a bromine atom and a hexafluoropropoxy group, making it a unique and valuable reagent in organic synthesis.

Preparation Methods

The synthesis of 1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene typically involves the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki reaction, can be used to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce hexafluoropropoxy groups into other molecules, which can enhance their chemical properties.

    Biology and Medicine: The compound may be used in the synthesis of pharmaceuticals and biologically active molecules, potentially leading to new treatments and therapies.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene involves its ability to participate in various chemical reactions due to the presence of the bromine and hexafluoropropoxy groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

1-Bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene can be compared with other similar compounds, such as:

    Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.

    1-Bromo-4-fluorobenzene: A compound with both bromine and fluorine substituents on the benzene ring.

    1-Bromo-4-(trifluoromethyl)benzene: A compound with a bromine atom and a trifluoromethyl group on the benzene ring.

The uniqueness of this compound lies in the presence of the hexafluoropropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKOCQVEBDITK-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC([C@@H](C(F)(F)F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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